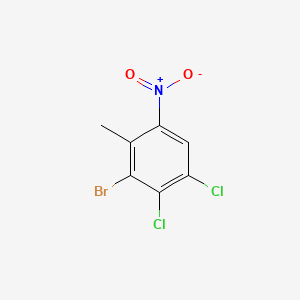
3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene is an aromatic compound with a benzene ring substituted with bromine, chlorine, methyl, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. The process can be broken down into several steps:
Halogenation: The bromine and chlorine atoms are introduced through halogenation reactions. Bromination can be carried out using bromine in the presence of a catalyst like iron bromide, while chlorination can be done using chlorine gas or a chlorinating agent like sulfuryl chloride.
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like nitro and halogens.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used for reduction reactions.
Oxidation: Potassium permanganate in an alkaline medium is commonly used for oxidation reactions.
Major Products
Aminobenzene Derivatives: Reduction of the nitro group yields aminobenzene derivatives.
Carboxylic Acids: Oxidation of the methyl group results in carboxylic acids.
科学研究应用
3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific electronic properties.
Pharmaceuticals: It can be a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agricultural Chemicals: The compound is used in the synthesis of agrochemicals like pesticides and herbicides.
作用机制
The mechanism of action of 3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene involves its interaction with various molecular targets:
Electrophilic Substitution: The compound can act as an electrophile in aromatic substitution reactions, where the electron-deficient aromatic ring reacts with nucleophiles.
Reduction and Oxidation: The nitro and methyl groups undergo redox reactions, altering the compound’s chemical properties and reactivity.
相似化合物的比较
Similar Compounds
1,2-Dichloro-4-nitrobenzene: Similar structure but lacks the bromine and methyl groups.
3-Bromo-4-nitrotoluene: Similar structure but lacks the chlorine atoms.
2,4-Dichloro-5-nitrotoluene: Similar structure but lacks the bromine atom.
Uniqueness
3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene is unique due to the combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro, halogens) and electron-donating (methyl) groups makes it a versatile compound in various chemical reactions and applications.
属性
分子式 |
C7H4BrCl2NO2 |
|---|---|
分子量 |
284.92 g/mol |
IUPAC 名称 |
3-bromo-1,2-dichloro-4-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H4BrCl2NO2/c1-3-5(11(12)13)2-4(9)7(10)6(3)8/h2H,1H3 |
InChI 键 |
LZTNRVBTOBVIPT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


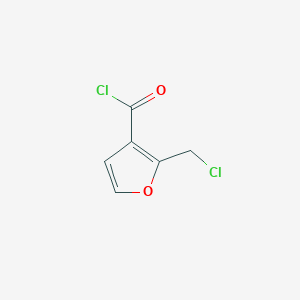
![Benzyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13944609.png)
![tert-butyl N-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate](/img/structure/B13944614.png)

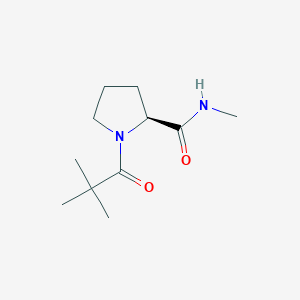


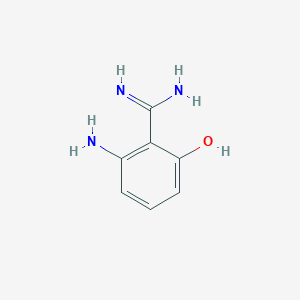
![4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13944646.png)
![3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine](/img/structure/B13944647.png)

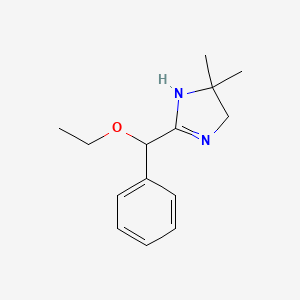
![1-[6-(hydroxymethyl)-3-pyridinyl]Cyclopropanecarbonitrile](/img/structure/B13944670.png)

